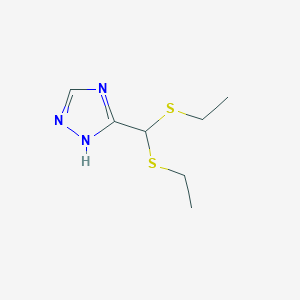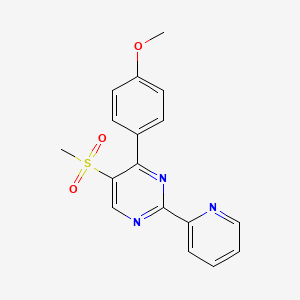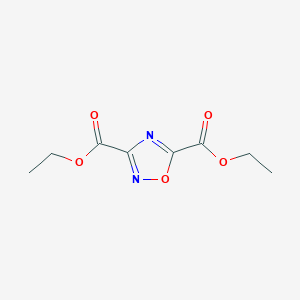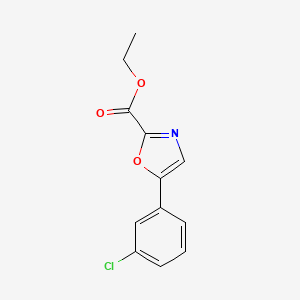![molecular formula C26H19BO2 B3135367 (10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)boronic acid CAS No. 400607-48-9](/img/structure/B3135367.png)
(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)boronic acid
Vue d'ensemble
Description
(10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)boronic acid: is an organic compound with the molecular formula C26H19BO2 It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a biphenyl-anthracene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of (10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a halogenated biphenyl compound and a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include:
Catalyst: Palladium(II) acetate (Pd(OAc)2) or Palladium(0) complexes.
Base: Potassium carbonate (K2CO3) or Sodium carbonate (Na2CO3).
Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF).
Temperature: Reflux conditions or elevated temperatures around 80-100°C.
Industrial Production Methods:
Industrial production of (10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: The compound can be reduced to form biphenyl-anthracene derivatives with different functional groups.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, alcohols).
Major Products:
Oxidation Products: Phenols, quinones.
Reduction Products: Reduced biphenyl-anthracene derivatives.
Substitution Products: Various substituted biphenyl-anthracene derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: (10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)boronic acid is used as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.
Materials Science: It is employed in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in oncology and anti-inflammatory research.
Biosensors: It is used in the development of biosensors for detecting biomolecules, leveraging its ability to form stable complexes with diols and other functional groups.
Industry:
Polymer Chemistry: (10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)boronic acid is utilized in the production of advanced polymers with specific electronic and mechanical properties.
Environmental Science: It is explored for applications in environmental monitoring and remediation, particularly in the detection and removal of pollutants.
Mécanisme D'action
The mechanism of action of (10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)boronic acid involves its ability to interact with various molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols, hydroxyl groups, and other nucleophiles, making it a versatile tool in chemical biology and medicinal chemistry. The compound can modulate biological pathways by inhibiting or activating specific enzymes, receptors, or signaling molecules, depending on its structural modifications and functionalization.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: A simpler boronic acid derivative with a single phenyl ring.
Anthracenylboronic Acid: A boronic acid derivative with an anthracene core.
Biphenylboronic Acid: A boronic acid derivative with a biphenyl structure.
Uniqueness:
Structural Complexity: (10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)boronic acid combines the structural features of biphenyl and anthracene, offering unique electronic and steric properties.
Versatility: Its ability to undergo various chemical reactions and form stable complexes with different functional groups makes it a versatile compound in research and industrial applications.
Applications: The compound’s unique properties make it suitable for specialized applications in catalysis, materials science, and drug development, distinguishing it from simpler boronic acid derivatives.
Propriétés
IUPAC Name |
[10-(2-phenylphenyl)anthracen-9-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BO2/c28-27(29)26-23-16-8-6-14-21(23)25(22-15-7-9-17-24(22)26)20-13-5-4-12-19(20)18-10-2-1-3-11-18/h1-17,28-29H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBIXDRGEYWZEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=CC=C4C5=CC=CC=C5)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-chlorophenyl)-3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]urea](/img/structure/B3135294.png)
![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-phenylurea](/img/structure/B3135323.png)
![N-[2-(allyloxy)-5-bromobenzyl]-N'-(2,4-dichlorophenyl)-N-methylurea](/img/structure/B3135324.png)

![7-Methyl-4-(2-pyridinyl)isoxazolo[3,4-d]pyridazine](/img/structure/B3135336.png)


![Boronic acid, B-(9,9,9',9'-tetramethyl[2,2'-bi-9H-fluoren]-7-yl)-](/img/structure/B3135359.png)



![methyl 5-cyano-1-(4-fluorophenyl)-4-[(E)-2-(furan-2-yl)ethenyl]-6-oxopyridazine-3-carboxylate](/img/structure/B3135388.png)
![2-(4-Fluorophenyl)-3,8-dioxo-7-[4-(trifluoromethyl)phenyl]pyrido[3,4-c]pyridazine-4-carbonitrile](/img/structure/B3135389.png)
